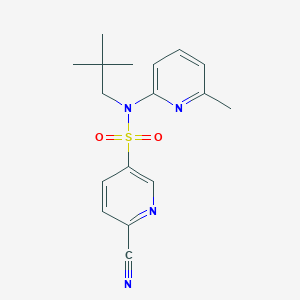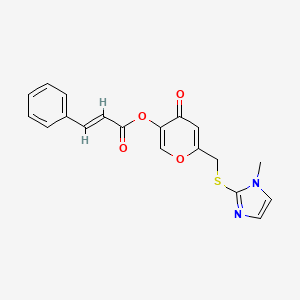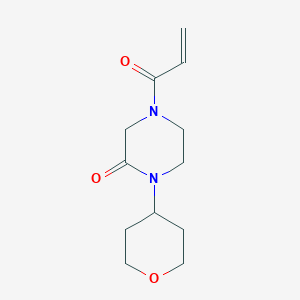![molecular formula C11H13ClO3 B2485064 2-[(4-Chlorophénoxy)méthyl]-1,4-dioxane CAS No. 327087-79-6](/img/structure/B2485064.png)
2-[(4-Chlorophénoxy)méthyl]-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is an organic compound characterized by the presence of a chlorophenoxy group attached to a dioxane ring
Applications De Recherche Scientifique
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
Target of Action
It is structurally similar to mcpa (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone . Therefore, it’s plausible that 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane may also target similar pathways.
Mode of Action
Based on its structural similarity to mcpa, it may mimic the action of natural auxins, leading to uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
Mcpa, a structurally similar compound, interferes with plant growth by disrupting normal auxin signaling . This disruption leads to uncontrolled cell division and growth, primarily in broadleaf plants .
Pharmacokinetics
A related compound, mcpa, is known to be well-absorbed and can be found in various tissues in the body
Result of Action
Mcpa, a structurally similar compound, causes uncontrolled growth in susceptible plants, leading to their death . It’s plausible that 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane. For instance, MCPA’s efficacy can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane’s action might also be influenced by these factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane typically involves the reaction of 4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring.
-
Step 1: Formation of Intermediate
Reagents: 4-chlorophenol, formaldehyde
Conditions: Acidic medium (e.g., hydrochloric acid)
Reaction: 4-chlorophenol reacts with formaldehyde to form 4-chlorophenoxymethanol.
-
Step 2: Cyclization
Reagents: 4-chlorophenoxymethanol, ethylene glycol
Conditions: Acidic medium, elevated temperature
Reaction: The intermediate 4-chlorophenoxymethanol reacts with ethylene glycol to form 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane through cyclization.
Industrial Production Methods
Industrial production of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: Carboxylic acids, ketones
-
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature
Products: Alcohols, alkanes
-
Substitution:
Reagents: Sodium hydroxide, potassium hydroxide
Conditions: Basic medium, elevated temperature
Products: Substituted derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenoxy ring.
4-Chlorophenoxyacetic acid: A simpler analog with a single chlorophenoxy group.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chlorophenoxy compounds and contributes to its specific reactivity and applications.
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQYVWEEDMUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)
![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)


![1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B2484993.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)

